1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine
Description
1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine is a complex organic compound featuring a phthalazine core substituted with a 1-methyl group and a 3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl moiety
Properties
IUPAC Name |
1-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-4-methylphthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-13-17-7-2-3-8-18(17)19(21-20-13)23-11-16(12-23)22-9-14-5-4-6-15(14)10-22/h2-3,7-8,14-16H,4-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGQTLDQMGOPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)N3CC(C3)N4CC5CCCC5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the 1-methyl Group: Methylation of the phthalazine core can be performed using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the Azetidine Moiety: The azetidine ring can be constructed via cyclization reactions involving suitable amine precursors.
Attachment of the Octahydrocyclopenta[c]pyrrole: This step involves the coupling of the azetidine moiety with the octahydrocyclopenta[c]pyrrole unit, which can be achieved through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration as a potential therapeutic agent or drug candidate.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Phthalazine Derivatives: Compounds with similar phthalazine cores but different substituents.
Azetidine Derivatives: Compounds featuring the azetidine ring with various functional groups.
Cyclopenta[c]pyrrole Derivatives: Compounds containing the cyclopenta[c]pyrrole unit with different substituents.
Uniqueness
1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine is unique due to the combination of its structural elements, which may confer distinct chemical and biological properties not observed in other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
